
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione, also known as DPPD, is a chemical compound that has been widely studied for its antioxidant properties. It is commonly used as a food preservative, as well as in the rubber and petroleum industries. In recent years, there has been growing interest in the potential health benefits of DPPD, particularly in the field of scientific research.
Wirkmechanismus
The mechanism of action of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione is complex and not yet fully understood. It is believed to work by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cellular damage and inflammation. This compound has also been shown to activate certain antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of cell types, including neurons, endothelial cells, and macrophages. It has also been shown to have a protective effect against DNA damage and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione for lab experiments is its high stability and solubility, which make it easy to work with. It is also relatively inexpensive and widely available. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione. One area of interest is its potential use as a therapeutic agent for diseases associated with oxidative stress and inflammation. Another area of interest is its potential use as a food preservative, due to its antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of fields.
Synthesemethoden
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione can be synthesized using a variety of methods, including oxidation of 2,5-dimethylphenylenediamine and cyclization of N,N'-bis(2,5-dimethylphenyl)urea. One of the most common methods of synthesis involves the reaction of 2,5-dimethylphenylenediamine with phthalic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione has been extensively studied for its antioxidant properties, which make it a promising candidate for a wide range of applications in the field of scientific research. It has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1,4-bis(2,5-dimethylphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-5-7-15(3)17(9-13)21-11-20(24)22(12-19(21)23)18-10-14(2)6-8-16(18)4/h5-10H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHSMMNFLDUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(=O)N(CC2=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

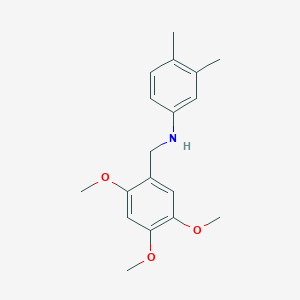
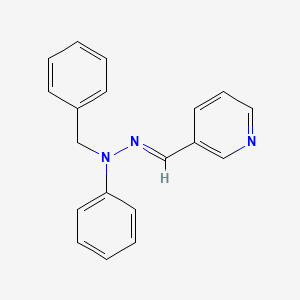

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
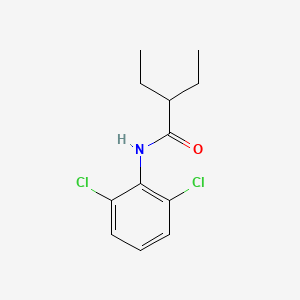
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
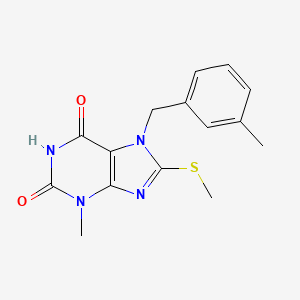
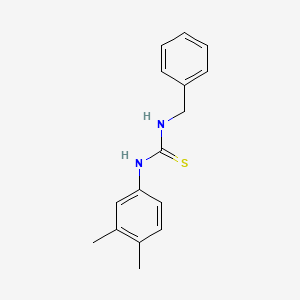
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)